N-Boc-N-isopropylamino-acetic acid
Overview
Description
N-Boc-N-isopropylamino-acetic acid is a chemical compound that is part of a broader class of N-Boc protected amino acids. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality of amino acids. This protection is crucial during the synthesis of peptides to prevent unwanted side reactions and to allow for the sequential addition of amino acids in a controlled manner .
Synthesis Analysis
The synthesis of N-Boc protected amino acids and derivatives often involves the use of Boc-anhydride or Boc-NCAs (N-carboxyanhydrides) to introduce the Boc group onto the amino acid or its derivatives. For example, Boc-NCAs have been used to acylate sugar hydroxyl groups, resulting in amino acid-saccharide conjugates . Additionally, the synthesis of N-Boc-N,O-isopropylidene-alpha-methylserinal acetonides has been reported, which are valuable chiral building blocks for the asymmetric synthesis of alpha-methylamino acids . The synthesis of N-Boc protected amino acid derivatives is a key step in the preparation of various pharmaceutical compounds and peptidomimetics .
Molecular Structure Analysis
The molecular structure of N-Boc protected compounds can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, N,N'-dihydroxy-N,N'-diisopropylhexanediamide, was determined using single-crystal X-ray diffraction, revealing a trans conformation of the planar hydroxamate groups . Similarly, the structures of N-Fmoc amino-alkyl isothiocyanates derived from Boc-protected amino acids have been solved, providing insights into their molecular conformations .
Chemical Reactions Analysis
N-Boc protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other sensitive functional groups in the molecule . This selective deprotection is essential for the stepwise construction of peptides. Moreover, the Boc group has been shown to be a strategic choice for N-protection/deprotection in the synthesis of various natural and unnatural amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc protected amino acids are influenced by the presence of the Boc group. The Boc group increases the steric bulk and alters the hydrophobicity of the amino acid, which can affect its solubility and reactivity. These properties are crucial for the successful application of these compounds in synthetic chemistry, particularly in solid-phase peptide synthesis . The stability of the Boc group under different conditions is also an important consideration, as it must withstand various reaction conditions during peptide elongation .
Scientific Research Applications
Synthesis of Optically Active Propargylamine Derivatives
N-Boc-aminals, a precursor for N-Boc-imines, play a key role in the synthesis of optically active propargylamine derivatives. This involves Mannich-type reactions catalyzed by chiral phosphoric acids, signifying its importance in the creation of stereochemically complex structures (Yurino et al., 2016).
Production of Indole-3-Acetic Acids and Analogues
N-Boc protected o-iodo aryl amines are utilized in the synthesis of indole-3-acetic acid ethyl esters and their analogues. This process involves allylation and palladium-catalyzed ring closure, highlighting the chemical versatility of N-Boc-N-isopropylamino-acetic acid in producing complex organic compounds (Wensbo et al., 1995).
Emulsifying Properties in Food Systems
N-Boc-amino acid esters, produced from phytosterols and N-Boc-amino acids, exhibit superior emulsifying properties. This makes them highly suitable for applications in food systems, where they can improve the stability and texture of food products (Jia et al., 2019).
Catalysis in Chemical Synthesis
N-Boc protection of amines is facilitated using protic ionic liquids as catalysts. This process is significant in the chemoselective protection of various amines, demonstrating the compound's utility in synthetic chemistry (Akbari et al., 2010).
Sialylation in Glycoscience
In glycoscience, the reactivity and selectivity of sialyl donors are enhanced by combining the N-Boc group of laurylthio sialoside with specific solvents. This application is critical in the field of carbohydrate chemistry for the synthesis of complex glycoconjugates (Ikeda et al., 2007).
Advances in Peptide Synthesis
N-Boc compounds play a crucial role in peptide synthesis. They provide a means to protect amino acids during synthesis, which is pivotal for the creation of peptides with precise sequences and functions (Johnson, 1970).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLWSLMCAPRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440368 | |
Record name | N-Boc-N-isopropylamino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-isopropylamino-acetic acid | |
CAS RN |
154509-63-4 | |
Record name | N-Boc-N-isopropylamino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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